molecular formula C25H21F2N3O B2490183 1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912890-38-1

1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2490183
CAS No.: 912890-38-1
M. Wt: 417.46
InChI Key: JAQWBXRVEJPWKG-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a unique structure combining a pyrrolidinone ring with benzodiazole and fluorophenyl groups

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O/c26-20-9-5-17(6-10-20)14-29-16-19(13-24(29)31)25-28-22-3-1-2-4-23(22)30(25)15-18-7-11-21(27)12-8-18/h1-12,19H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQWBXRVEJPWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone ring under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, strong bases or acids as catalysts

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde
  • N-Methylbisfluoromodafinil
  • 1-(4-Fluorobenzyl)piperazine

Comparison: The presence of both benzodiazole and pyrrolidinone rings, along with fluorophenyl groups, makes it a versatile compound for various research purposes .

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy as a therapeutic agent.

Chemical Structure and Properties

The compound features a pyrrolidinone core substituted with a benzodiazole moiety and fluorinated phenyl groups. Its molecular formula is C22H22F2N2OC_{22}H_{22}F_2N_2O, and it has a molecular weight of approximately 372.42 g/mol. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring and subsequent substitution reactions to introduce the fluorophenyl groups. Detailed synthetic pathways can be found in various chemical literature, which outline the methodologies used to optimize yield and purity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties, particularly through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations. The compound's ability to trap PARP on DNA may lead to enhanced cytotoxicity in cancer cells, as demonstrated in various studies.

Compound Target IC50 (nM) Reference
1PARP10.5
2PARP10.4
3PARP10.7

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in cancer progression and metabolism. For instance, it may affect acetylcholinesterase (AChE) activity, which is relevant in neurodegenerative diseases.

Antimicrobial Properties

Studies have indicated that piperidine derivatives can possess antimicrobial properties. The introduction of specific functional groups can enhance these effects, making this compound a candidate for further exploration in antibacterial therapies.

Study on Anticancer Efficacy

In a preclinical study, the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations correlating with its IC50 values for PARP inhibition. The study emphasized the role of structural modifications in enhancing biological activity.

Research on Metabolic Stability

Another study focused on the metabolic stability of similar compounds, highlighting how modifications to the benzodiazole moiety can improve pharmacokinetic profiles. This is crucial for developing effective therapeutic agents that can withstand metabolic degradation.

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